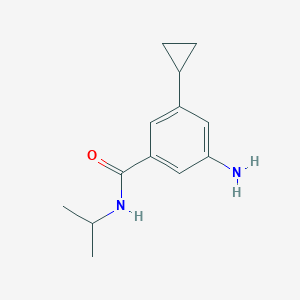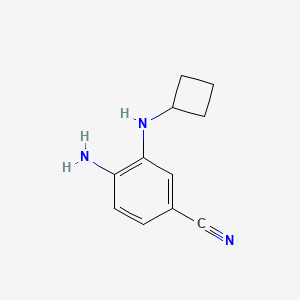
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring attached to the pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenylhydrazine and ethyl acetoacetate.
Cyclization: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Amination: The resulting intermediate undergoes amination to introduce the amine group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-Brom-2-chlorphenyl)-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chlorsubstituenten am Phenylring können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann Kupplungsreaktionen wie die Suzuki-Miyaura-Kupplung eingehen, um Biarylverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplung: Palladiumkatalysatoren in Gegenwart von Boronsäuren oder -estern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise nukleophile Substitutionen zu verschiedenen substituierten Pyrazolen führen, während Kupplungsreaktionen zu Biarylderivaten führen können.
Wissenschaftliche Forschungsanwendungen
5-(4-Brom-2-chlorphenyl)-1H-pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Leitstoff für die Medikamentenentwicklung untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Brom-2-chlorphenyl)-1H-pyrazol-3-amin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzymen oder Rezeptoren, um seine Wirkungen auszuüben. Die genauen beteiligten Pfade können variieren, beinhalten aber typischerweise die Bindung an aktive Zentren oder die Veränderung der Funktion von Zielproteinen.
Wirkmechanismus
The mechanism of action of 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-2-chlorphenol: Eine verwandte Verbindung mit ähnlichen Substituenten, aber ohne den Pyrazolring.
5-(4-Brom-2-chlorphenyl)-1H-pyrazol: Ähnliche Struktur, aber ohne die Aminogruppe an der 3-Position.
Einzigartigkeit
5-(4-Brom-2-chlorphenyl)-1H-pyrazol-3-amin ist aufgrund der Kombination seines Pyrazolkern und der spezifischen Substituenten am Phenylring einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten, die bei eng verwandten Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C9H7BrClN3 |
|---|---|
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI-Schlüssel |
CDRXGCQKUCRZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)

methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)
![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
